molecular formula C9H10N4 B8325196 5-(2-methylpyridin-4-yl)-1H-imidazol-2-amine

5-(2-methylpyridin-4-yl)-1H-imidazol-2-amine

Cat. No.: B8325196
M. Wt: 174.20 g/mol
InChI Key: VYRVCJBGGRHFTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-methylpyridin-4-yl)-1H-imidazol-2-amine is a heterocyclic compound that features both pyridine and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-methylpyridin-4-yl)-1H-imidazol-2-amine typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar cyclization techniques. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-(2-methylpyridin-4-yl)-1H-imidazol-2-amine undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bases like sodium hydroxide or acids like hydrochloric acid.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of various substituted imidazole and pyridine derivatives.

Mechanism of Action

The mechanism of action of 5-(2-methylpyridin-4-yl)-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to active sites, thereby blocking substrate access . Additionally, it may interfere with cellular signaling pathways, leading to altered cellular functions and responses .

Comparison with Similar Compounds

Uniqueness: 5-(2-methylpyridin-4-yl)-1H-imidazol-2-amine is unique due to its combined pyridine and imidazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

5-(2-methylpyridin-4-yl)-1H-imidazol-2-amine

InChI

InChI=1S/C9H10N4/c1-6-4-7(2-3-11-6)8-5-12-9(10)13-8/h2-5H,1H3,(H3,10,12,13)

InChI Key

VYRVCJBGGRHFTF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C2=CN=C(N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.